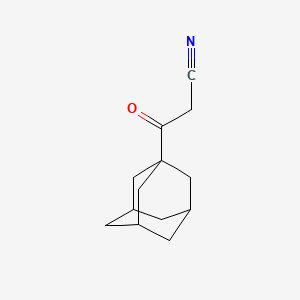

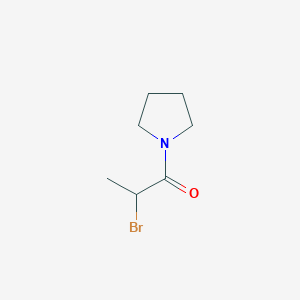

3-(4-溴苯基)-5-(4-氟苯基)-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including compounds similar to 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. For example, derivatives have been synthesized by refluxing mixtures of acid hydrazide with different aromatic carboxylic acids in phosphorous oxychloride, showcasing the versatility of methods available for creating such compounds (Chandrakantha et al., 2011).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives has been extensively studied using various spectroscopic and theoretical methods. Density Functional Theory (DFT) calculations, for instance, have been employed to optimize the molecular structure and investigate the bond lengths, angles, and vibrational wavenumbers of similar compounds, providing insight into their stability and reactivity (Dhonnar et al., 2021).

Chemical Reactions and Properties

Oxadiazole derivatives undergo various chemical reactions, reflecting their reactivity. For example, solid-state acetylation of similar compounds has been shown to result in the formation of monoacetyl and diacetyl derivatives, highlighting the ambident reactivity of these molecules and their susceptibility to electrophilic attack (Dymshits & Rublewa, 1996).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, such as their absorption and emission spectra, have been studied, revealing that these compounds typically exhibit maximum UV absorption wavelengths in the range of 280~301 nm and peak photoluminescent wavelengths in 350~370 nm. Such properties are influenced by the nature of the substituent groups attached to the oxadiazole ring (Yu et al., 2006).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, such as their reactivity in electrophilic and nucleophilic attacks, are significantly influenced by their electronic structure. Studies using molecular electrostatic potential surface analysis have indicated that the nitrogen atom in the oxadiazole ring serves as a potential site for electrophilic attack, demonstrating the compound's kinetic stability and reactivity profile (Dhonnar et al., 2021).

科学研究应用

非线性光学表征

- 光学非线性: Chandrakantha 等人(2011 年)的一项研究探讨了 1,3,4-恶二唑衍生物的非线性光学性质,包括含有溴的化合物。这项研究表明在光电子学中具有潜在的应用,因为这些化合物在特定波长下表现为光学限制器 (Chandrakantha et al., 2011)。

抗菌性能

- 抗菌活性: Parikh 和 Joshi(2014 年)合成了一系列恶二唑衍生物,指出氟原子的存在显着增强了对各种细菌和真菌菌株的抗菌性能 (Parikh & Joshi, 2014)。

- 抗真菌和抗炎应用: Koçyiğit-Kaymakçıoğlu 等人(2012 年)发现某些 1,3,4-恶二唑(包括溴和氟的衍生物)对念珠菌病原体表现出显着的抗真菌活性,并且在哺乳动物细胞中也表现出抗炎作用 (Koçyiğit-Kaymakçıoğlu et al., 2012)。

合成和化学性质

- 合成和表征: Menteşe 等人(2015 年)致力于合成含有恶二唑的苯并咪唑衍生物,观察到显着的抗菌和抗氧化活性 (Menteşe et al., 2015)。

- 杀虫活性: Shi 等人(2000 年)合成了新型 1,3,4-恶二唑并评估了它们的杀虫活性,突出了这些化合物的多功能性 (Shi et al., 2000)。

其他应用

- 分子结构和反应性: Dymshits 和 Rublewa(1996 年)研究了 2-氨基-5-(4-氟苯基)-1,3,4-恶二唑的固态乙酰化,揭示了该化合物的各向异性反应性和在各种化学过程中的潜力 (Dymshits & Rublewa, 1996)。

安全和危害

未来方向

The study of oxadiazole derivatives is an active area of research in medicinal chemistry due to their diverse biological activities. Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, or investigating its physical and chemical properties in more detail .

属性

IUPAC Name |

3-(4-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrFN2O/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIRBPRSTFCJHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358326 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |

CAS RN |

694521-68-1 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(6-Chloropyridazin-3-yl)amino]ethanol](/img/structure/B1269808.png)